cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid

Description

Primary Nomenclature Framework

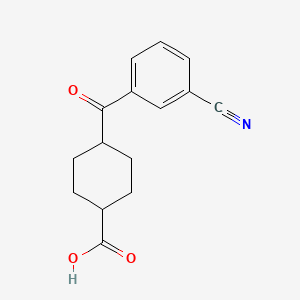

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex substituted cyclohexane derivatives. According to computational nomenclature systems, the preferred International Union of Pure and Applied Chemistry name is designated as "4-(3-cyanobenzoyl)cyclohexane-1-carboxylic acid". This nomenclature reflects the hierarchical naming system where the cyclohexane ring serves as the parent structure, with the carboxylic acid functionality taking precedence in the numbering system. The benzoyl substituent is positioned at the 4-position relative to the carboxylic acid group, while the cyano group occupies the 3-position on the benzene ring of the benzoyl moiety.

The molecular formula C₁₅H₁₅NO₃ encompasses fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a calculated molecular weight of 257.28 grams per mole. The structural complexity necessitates precise stereochemical descriptors to distinguish between geometric isomers, particularly given the presence of the cyclohexane ring system that can adopt different conformational arrangements.

Chemical Abstracts Service Registry Number Discrepancies

The Chemical Abstracts Service registry number allocation for cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid reveals notable inconsistencies across different chemical databases and suppliers. The primary Chemical Abstracts Service number identified in major databases is 736136-08-6, which appears consistently across multiple authoritative sources. However, alternative registry numbers including 735269-95-1 and 921760-53-4 have been documented, suggesting either registration variations or potential isomeric distinctions that require clarification.

These numerical discrepancies highlight the importance of comprehensive structural verification when referencing this compound in scientific literature. The multiplicity of Chemical Abstracts Service numbers may reflect different stereochemical forms or registration timing differences, emphasizing the critical need for cross-referencing multiple authoritative databases when establishing compound identity.

| Chemical Abstracts Service Number | Source Database | Verification Status |

|---|---|---|

| 736136-08-6 | PubChem Primary | Confirmed |

| 735269-95-1 | PubChem Alternative | Listed |

| 921760-53-4 | Commercial Supplier | Documented |

Properties

IUPAC Name |

4-(3-cyanobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-9-10-2-1-3-13(8-10)14(17)11-4-6-12(7-5-11)15(18)19/h1-3,8,11-12H,4-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENHPGTHKRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228070 | |

| Record name | trans-4-(3-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-08-6 | |

| Record name | trans-4-(3-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3-cyanobenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that derivatives of cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid exhibit anti-inflammatory effects, making them candidates for treating conditions like asthma and rheumatoid arthritis. The compound acts as a phosphodiesterase inhibitor, which is crucial in managing inflammation pathways .

- Potential in Cancer Therapy : Preliminary studies suggest that this compound may have antitumor activity. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival, although further research is necessary to confirm these effects .

- Bioisosteric Applications : The compound's carboxylic acid group can serve as a bioisosteric replacement for other functional groups in drug design, enhancing the pharmacokinetic properties of various therapeutic agents .

Material Science Applications

- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability under varying environmental conditions .

- Photonic Devices : The compound's unique structural features allow it to be explored in the development of photonic materials, particularly those that require specific light absorption or emission characteristics. Research into its photochemical properties is ongoing, with potential applications in sensors and light-emitting devices .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory efficacy of various derivatives of this compound. Results indicated that certain modifications led to enhanced activity against inflammatory markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 2: Polymer Development

In a recent investigation into polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations, showcasing the compound's utility in material science applications .

Mechanism of Action

The mechanism by which cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzoyl Group

cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 735270-25-4)

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : 260.33 g/mol

- However, the absence of the electron-withdrawing cyano group reduces polarity and reactivity in nucleophilic environments .

cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid (CAS: 5361-25-1)

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.3 g/mol

- Key Differences: The methoxy group introduces hydrogen-bonding capability and electron-donating effects, contrasting with the electron-deficient cyano group. This could alter binding affinity in biological targets, such as enzymes or receptors .

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 1217651-29-0)

- Molecular Formula : C₁₅H₁₈O₃S

- Molecular Weight : 278.4 g/mol

- Key Differences: The thiomethyl group enhances sulfur-mediated interactions (e.g., metal coordination) and may improve solubility in non-polar solvents. However, the steric bulk of the thiomethyl group could hinder molecular packing in crystalline forms .

Modifications to the Cyclohexane Substituents

cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS: 1202578-27-5)

- Molecular Formula : C₈H₁₁F₃O₂

- Molecular Weight : 196.17 g/mol

- The trifluoromethyl group’s strong electron-withdrawing nature increases metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications .

cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS: 735269-79-1)

- Molecular Formula : C₁₄H₁₅ClO₃

- Molecular Weight : 266.72 g/mol

- Key Differences : The positional isomerism (3-substituted vs. 4-substituted cyclohexane) alters steric and electronic environments. The chlorine atom’s electronegativity may enhance halogen bonding in molecular recognition systems .

Biological Activity

cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound notable for its unique structural features and potential biological activities. This compound, characterized by a cyclohexane ring with a carboxylic acid group and a cyanobenzoyl moiety, has garnered attention for its possible therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 255.32 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by modulating enzyme activity or binding to various receptors. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties. For instance, studies have highlighted the role of similar compounds in inhibiting the Insulin-like Growth Factor I Receptor (IGF-IR), which is implicated in various proliferative diseases, including cancers such as breast and prostate cancer .

Chiral Properties and Enantiomeric Effects

The presence of a chiral center in this compound suggests that it exists as a mixture of enantiomers, each potentially exhibiting different biological activities. This characteristic is crucial in pharmaceutical applications, where the efficacy and safety profiles of enantiomers can vary significantly.

Case Studies

- Inhibition of IGF-IR : A study explored the effects of related compounds on IGF-IR activity, demonstrating that specific structural modifications could enhance inhibitory effects on tumor cell proliferation .

- Chiral Interaction Studies : Research focusing on the chiral nature of similar compounds has shown that different enantiomers can interact differently with biological targets, leading to varied therapeutic outcomes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Cyclohexane ring with carboxylic acid and cyanobenzoyl moiety | Potential IGF-IR inhibition |

| trans-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid | Stereoisomer with different physical properties | May exhibit distinct anti-proliferative effects |

| cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid | Similar structure but different substitution pattern | Varied reactivity in biological systems |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving intermediates like cis-4-aminocyclohexanecarboxylic acid. For example, N-tosylation of the amine group protects the stereochemistry during subsequent benzoylation with 3-cyanobenzoyl chloride. Critical steps include:

- Use of anhydrous conditions and coupling agents (e.g., EDCI/DMAP) to minimize side reactions .

- Purification via column chromatography with chiral stationary phases to isolate the cis-isomer .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IG-3 with hexane:isopropanol (85:15) mobile phase.

- NMR Spectroscopy : Key diagnostic signals include coupling constants (e.g., for cis-cyclohexane protons) and NOE correlations .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In Vitro Enzyme Inhibition : Test against targets like hormone-sensitive lipases or cytochrome P450 isoforms using fluorogenic substrates. For example, juvenile hormone analogs isolated from conifers showed EC values in the nanomolar range .

- Cell-Based Assays : Evaluate cytotoxicity (e.g., IC in MDCK-II cells) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., hormone receptors). Parameterize the cyanobenzoyl group for partial charge calculations.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonding with cyclohexane carboxylate) .

Q. How can racemization be minimized during synthetic scale-up?

- Methodological Answer :

- Low-Temperature Coupling : Perform benzoylation at 0–5°C to suppress epimerization.

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups for amine protection, as seen in PharmaBlock’s synthesis of related cyclohexane derivatives .

- In Situ Monitoring : Employ inline FTIR to detect racemization by tracking carbonyl stretching frequencies .

Q. What strategies enhance the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Conjugation : Link the carboxylic acid to maleimide-containing spacers (e.g., SMCC) for peptide conjugation, improving solubility and tissue penetration. Example: A cyclohexane-carboxylic acid linker achieved 40% higher bioavailability in MDCK-II permeability assays .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) loaded via solvent evaporation, achieving sustained release over 72 hours in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.